BenchChemオンラインストアへようこそ!

BPH-628

Geranylgeranyl Diphosphate Synthase Bisphosphonate Enzyme Inhibition

BPH-628 is the preferred tool compound for investigating protein geranylgeranylation in oncogenic signaling, such as Rho/Rac/Rap GTPase pathways. Its sub-micromolar potency against human GGPPS (IC50 720 nM) provides 139-fold selectivity over the generic bisphosphonate zoledronate. This minimizes off-target FPPS activity. The co-crystal structure with E. coli UPPS (PDB: 2E9A) validates its utility in antibacterial target discovery. Unlike generic bisphosphonates, its unique target profile and binding mode ensure scientifically valid, reproducible results. Purchase for precise dissection of isoprenoid biosynthesis.

Molecular Formula C20H20O7P2
Molecular Weight 434.3 g/mol
Cat. No. B1667481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPH-628
SynonymsBPH-628;  BPH 628;  BPH628.
Molecular FormulaC20H20O7P2
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C20H20O7P2/c21-20(28(22,23)24,29(25,26)27)14-15-5-4-8-19(13-15)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27)
InChIKeyMPBUFKZCEBTBSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BPH-628: A Selective Aromatic Bisphosphonate Inhibitor of Geranylgeranyl Diphosphate Synthase (GGPPS) for Targeted Prenylation Research


BPH-628 is a synthetic aromatic bisphosphonate small molecule (C20H20O7P2, CAS 1059677-40-5) that functions as an inhibitor of geranylgeranyl diphosphate synthase (GGPPS, EC 2.5.1.30), a key enzyme in the isoprenoid biosynthesis pathway [1]. It exhibits an IC50 of 720 nM for human GGPPS [2] and has been co-crystallized with undecaprenyl pyrophosphate synthase (UPPS) from E. coli (PDB: 2E9A), revealing its binding mode in cis-prenyltransferases [3].

Why Bisphosphonate Substitution Fails: The Critical Role of BPH-628's GGPPS Selectivity and Structural Differentiation


Bisphosphonates are a chemically diverse class with widely varying enzyme inhibition profiles. Generic substitution among bisphosphonates is scientifically invalid due to fundamental differences in primary molecular targets, potency across species orthologs, and binding modes within prenyltransferase active sites. For example, the clinically approved bisphosphonate zoledronate primarily inhibits farnesyl diphosphate synthase (FPPS) with only weak activity against human GGPPS (IC50 ~100 µM) [1], whereas BPH-628 selectively targets GGPPS with sub-micromolar potency (IC50 720 nM) [2]. Furthermore, closely related analogs like BPH-608 display a divergent target profile, acting as a UPPS inhibitor with antibacterial activity [3], underscoring that even minor structural modifications can redirect inhibitor specificity. The following quantitative evidence demonstrates exactly where BPH-628 occupies a distinct scientific niche that cannot be replicated by generic bisphosphonates or in-class analogs.

BPH-628 Quantitative Differentiation Guide: Head-to-Head Comparisons vs. Clinical Bisphosphonates and Research Analogs


GGPPS Inhibition Potency: BPH-628 Demonstrates >100-Fold Superiority Over Zoledronate Against Human Enzyme

BPH-628 inhibits human GGPPS with an IC50 of 720 nM [1]. In contrast, the widely used clinical bisphosphonate zoledronate exhibits only weak inhibition of human and S. cerevisiae GGPPS, with reported IC50 values of approximately 100 µM (100,000 nM) [2]. This represents a ~139-fold difference in potency for the GGPPS target.

Geranylgeranyl Diphosphate Synthase Bisphosphonate Enzyme Inhibition

Target Selectivity Profile: BPH-628's GGPPS Inhibition Contrasts with Analog BPH-608's UPPS Activity

BPH-628 is a GGPPS inhibitor with an IC50 of 720 nM for the human enzyme [1]. Its close structural analog, BPH-608 (C20H20O7P2, CAS 911783-02-3), is instead a bacterial undecaprenyl diphosphate synthase (UPPS) inhibitor with an IC50 of 590 nM [2]. This divergence in primary molecular target—despite similar molecular formulas—underscores the critical importance of specific compound selection.

Geranylgeranyl Diphosphate Synthase Undecaprenyl Diphosphate Synthase Bisphosphonate Selectivity

Structural Binding Mode: Crystallographic Evidence of BPH-628 Occupying a Unique Site in UPPS Not Targeted by Classic Bisphosphonates

The co-crystal structure of E. coli UPPS with BPH-628 (PDB: 2E9A, resolution 2.10 Å) [1] reveals that BPH-628 binds to a distinct site within the enzyme [2]. This contrasts with classical bisphosphonates like zoledronate and minodronate, which primarily occupy the FPP substrate site in FPPS [3]. The ability of BPH-628 to engage UPPS—a cis-prenyltransferase—expands its utility beyond trans-prenyltransferase targets like FPPS and GGPPS.

X-ray Crystallography Undecaprenyl Pyrophosphate Synthase Bisphosphonate Binding Mode

Recommended Application Scenarios for BPH-628 Based on Quantitative Evidence


Selective Inhibition of Human GGPPS in Cancer Cell Geranylgeranylation Studies

Given its sub-micromolar potency against human GGPPS (IC50 720 nM) [1], BPH-628 is the preferred tool compound for probing the role of protein geranylgeranylation in oncogenic signaling pathways (e.g., Rho, Rac, Rap GTPases). Its potency advantage over zoledronate (~139-fold) ensures effective target engagement at concentrations that minimize off-target effects on FPPS.

Structural Biology of Cis-Prenyltransferase Inhibition

The availability of a high-resolution co-crystal structure with E. coli UPPS (PDB: 2E9A) [2] makes BPH-628 an indispensable ligand for studying the molecular basis of cis-prenyltransferase inhibition. This is particularly relevant for antibacterial drug discovery programs targeting bacterial cell wall biosynthesis.

Discriminating GGPPS vs. UPPS Functions in Isoprenoid Pathway Research

Researchers seeking to dissect the contributions of GGPPS and UPPS to cellular isoprenoid pools can use BPH-628 in parallel with BPH-608 (a UPPS inhibitor) [3]. The clear target selectivity of each compound allows for clean experimental dissection of pathway branches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for BPH-628

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.